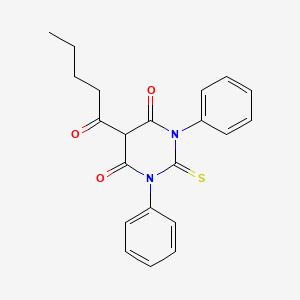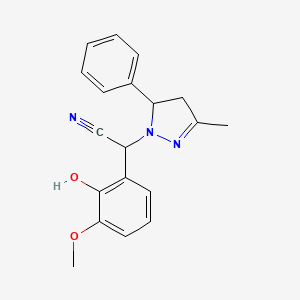
5-pentanoyl-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: is a synthetic organic compound that belongs to the class of thioxodihydropyrimidinediones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes, thiourea, and pentanoyl chloride. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as recrystallization, distillation, or chromatography are also crucial to obtain high-purity products.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydropyrimidines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce various alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, 5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
The compound might exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
作用机制
The mechanism of action of 5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might be elucidated through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
1,3-Diphenyl-2-thioxodihydropyrimidinedione: Lacks the pentanoyl group.
5-Acetyl-1,3-diphenyl-2-thioxodihydropyrimidinedione: Contains an acetyl group instead of a pentanoyl group.
5-Benzoyl-1,3-diphenyl-2-thioxodihydropyrimidinedione: Contains a benzoyl group instead of a pentanoyl group.
Uniqueness
The presence of the pentanoyl group in 5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE may confer unique chemical properties and reactivity compared to its analogs. This could influence its solubility, stability, and biological activity.
属性
分子式 |
C21H20N2O3S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
5-pentanoyl-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H20N2O3S/c1-2-3-14-17(24)18-19(25)22(15-10-6-4-7-11-15)21(27)23(20(18)26)16-12-8-5-9-13-16/h4-13,18H,2-3,14H2,1H3 |
InChI 键 |
FMPRCJBJHAPZFS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)C1C(=O)N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11090706.png)

![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11090729.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11090736.png)
![2-(2-bromophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B11090747.png)
![2,2-dimethyl-5-(5-methyl-1H-imidazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11090750.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11090754.png)
![N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11090755.png)

![1,3,7-trimethyl-8-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11090760.png)
![2,4-dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide](/img/structure/B11090769.png)
![2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetamide](/img/structure/B11090777.png)
![6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one](/img/structure/B11090789.png)
